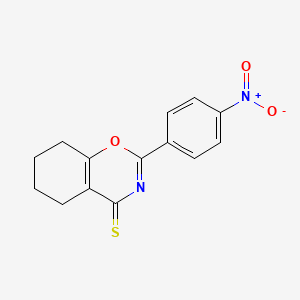

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-16(18)10-7-5-9(6-8-10)13-15-14(20)11-3-1-2-4-12(11)19-13/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRQOAJTTFSGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitroaniline with a suitable aldehyde and thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Reaction Conditions:

Temperature: Typically between 60-80°C.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

Continuous flow reactors: to maintain consistent reaction conditions.

Purification steps: such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, often leading to the formation of nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that compounds similar to 2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the nitrophenyl group enhances these activities due to its electron-withdrawing effects.

Anticancer Potential:

Studies have explored the anticancer properties of benzoxazine derivatives. For example, compounds derived from similar structures have been tested for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The unique structure allows for interaction with biological targets that are crucial in cancer progression.

Anti-inflammatory Effects:

The compound's structure suggests potential anti-inflammatory activity. Research on related benzoxazine derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines, making them candidates for further development in treating inflammatory diseases .

Material Science

Polymer Synthesis:

In industrial applications, this compound serves as a versatile intermediate in synthesizing polymers with specific properties. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Dyes and Pigments:

The compound's vibrant color characteristics make it suitable for use in dyes and pigments. Research indicates that derivatives can be utilized in textile applications due to their stability and resistance to fading .

Case Studies

Biological Activity

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione (CAS No. 81268-74-8) is a heterocyclic compound notable for its potential biological activities. The structure features a benzoxazine ring fused with a thione group and a nitrophenyl substituent, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure can be represented as follows:

Structural Features

- Benzoxazine Ring : Provides stability and contributes to the compound's reactivity.

- Nitrophenyl Group : Enhances biological activity through electron-withdrawing effects.

- Thione Group : Imparts unique chemical reactivity that can be exploited in biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines. Notably, it has shown promising results against breast cancer and renal cancer cell lines.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 40 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models of inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial and cancer cells.

- Enzyme Inhibition : Inhibits enzymes involved in cell proliferation and inflammatory pathways.

- Cell Cycle Arrest : Causes cell cycle arrest at the G1/S phase in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following compounds are structurally related through their benzoxazine cores or substituent motifs:

Key Observations :

- Sulfur Functionality : The thione group (C=S) in the target compound may offer stronger metal coordination than the ketone (C=O) in spiro derivatives or the thiophene sulfur in benzoxathiines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.